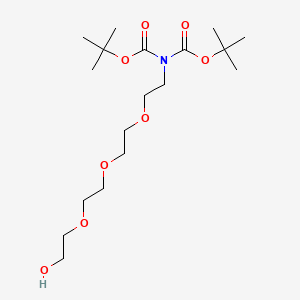
(2R,4R) H-Pro(4-N3) HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-2-hydroxy-4-methylproline hydrochloride, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process involving the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde and subsequent hydrolysis of the resulting Schiff base. This compound is of particular interest due to its ability to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, (2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate various biochemical and physiological processes. For example, it has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Mecanismo De Acción
(2R,4R) H-Pro(4-N3) HCl has been studied for its ability to modulate various biochemical and physiological processes. This compound is thought to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes. For example, this compound has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids. Additionally, this compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R,4R) H-Pro(4-N3) HCl in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive and may be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions that could be explored with (2R,4R) H-Pro(4-N3) HCl. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound to modulate the activity of various neurotransmitters. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs and lipids. Finally, research could be conducted to explore the potential of this compound to be used as a prodrug.
Métodos De Síntesis
The synthesis of (2R,4R) H-Pro(4-N3) HCl involves the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde. This reaction is conducted in a basic solution of sodium hydroxide and yields a Schiff base. This Schiff base is then hydrolyzed with hydrochloric acid to yield (2R,4R) H-Pro(4-N3) HCl.
Propiedades
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R) H-Pro(4-N3) HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














